molecular formula C10H16O2 B14736669 Carvenone oxide CAS No. 5729-99-7

Carvenone oxide

Cat. No.: B14736669
CAS No.: 5729-99-7
M. Wt: 168.23 g/mol
InChI Key: ROVXCLHKSQINCN-UHFFFAOYSA-N
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Description

It is a derivative of carvone and is known for its presence in essential oils of various aromatic plants

Preparation Methods

Carvenone oxide can be synthesized through several methods. One common synthetic route involves the isomerization of 1,2-limonene oxide using montmorillonite as a catalyst under solvent-free conditions . This method can be enhanced using microwave-assisted isomerization, which affords this compound in high yield within a short time. Industrial production methods may involve similar catalytic processes, ensuring efficient and scalable synthesis.

Chemical Reactions Analysis

Carvenone oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the isomerization of 1,2-limonene oxide to this compound is catalyzed by montmorillonite . The major products formed from these reactions depend on the specific conditions and reagents used, but this compound is often a key intermediate or final product.

Scientific Research Applications

Carvenone oxide has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds. In biology and medicine, this compound and its derivatives have shown promising antioxidant, antimicrobial, anti-inflammatory, and anticancer activities . These properties make it a valuable compound for developing new therapeutic agents and studying biological pathways. Additionally, this compound is used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The exact mechanism of action of carvenone oxide is not well-documented. its biological effects are likely mediated through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve disrupting microbial cell membranes, while its anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the precise molecular mechanisms underlying its diverse biological activities.

Comparison with Similar Compounds

Carvenone oxide can be compared with other monoterpene ketones such as carvone, carvacrol, and thymol. While carvone oxide shares structural similarities with these compounds, it exhibits unique properties and applications. For example, carvone oxide has a moderate antibacterial effect compared to thymol and carvacrol . Its distinct chemical structure and reactivity make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

5729-99-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-6-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-6(2)10-5-4-7(3)8(11)9(10)12-10/h6-7,9H,4-5H2,1-3H3

InChI Key

ROVXCLHKSQINCN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1=O)O2)C(C)C

Origin of Product

United States

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